molecular formula C9H13NO B2661715 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile CAS No. 10219-83-7

3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile

Cat. No. B2661715
CAS RN: 10219-83-7
M. Wt: 151.209
InChI Key: LYOMCTAJOYDNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is 1S/C9H13NO/c1-9(2)5-3-4-7(6-10)8(9)11/h7H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is a powder . It has a melting point of 109-110 degrees Celsius . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Facile Synthesis of Derivatives

3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile plays a role in the synthesis of complex molecules. For instance, it has been involved in the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives. These compounds were generated by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, demonstrating the compound's utility in facilitating diverse chemical transformations (Elkholy & Morsy, 2006).

Thermodynamic Studies in Supercritical Fluids

The keto-enol tautomeric equilibrium of related compounds, such as dimedone, was explored using UV-Vis spectroscopy in various solvents, including supercritical carbon dioxide. This research offers insights into the thermodynamic functions of tautomerism, suggesting that 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile and similar molecules could be involved in critical studies of chemical equilibriums in non-traditional solvents (Lu, Han, & Yan, 1999).

Anionic Oligomerization Studies

Research into the anionic oligomerization of cyclohexene-1-carbonitrile derivatives has provided valuable data on the synthesis of noncyclic unsaturated dimers and trimers. These studies contribute to our understanding of the mechanisms of oligo- and co-oligomerization, showcasing the compound's relevance in polymer science (Messina, Cavalli, & Moraglia, 1979).

Catalytic Oxidation with Non-heme Iron(II) Complexes

In the realm of catalysis, 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile-related ligands have been used in iron(II) complexes for alkane oxidation catalysis. These studies explore the oxidation of alkanes using cyclohexane as a substrate, highlighting the potential of such complexes in industrial and environmental applications (Britovsek, England, & White, 2005).

Safety and Hazards

The safety information for 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3,3-dimethyl-2-oxocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2)5-3-4-7(6-10)8(9)11/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOMCTAJOYDNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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